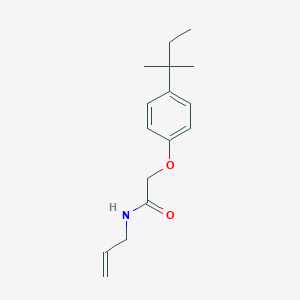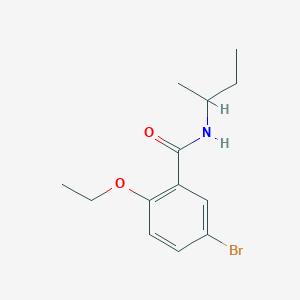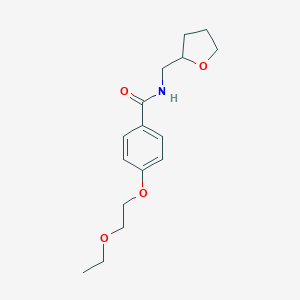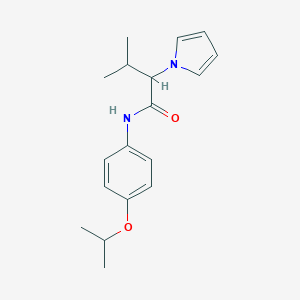
1-(2-Furylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furylmethyl)-3-piperidinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields.
作用機序
The mechanism of action of FMP is not fully understood. However, studies have suggested that FMP exerts its effects through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiac function. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using FMP in lab experiments is its potent anticancer activity and neuroprotective effects. FMP has also been found to have cardioprotective effects, making it a potential candidate for therapeutic application in cardiovascular diseases. However, one of the limitations of using FMP in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for FMP research. Firstly, further studies are needed to elucidate the exact mechanism of action of FMP. Secondly, studies are needed to investigate the potential therapeutic application of FMP in other fields such as immunology and infectious diseases. Finally, efforts should be made to develop more cost-effective and efficient synthesis methods for FMP to make it more accessible for scientific research.
In conclusion, FMP is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields. Further research is needed to fully understand the mechanism of action of FMP and to investigate its potential therapeutic application in other fields.
合成法
FMP can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with acetic anhydride, followed by the reaction of the intermediate product with piperidine-3-carboxylic acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
FMP has been extensively studied for its potential therapeutic application in various fields such as cancer research, neurology, and cardiovascular diseases. FMP has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMP has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
特性
製品名 |
1-(2-Furylmethyl)-3-piperidinecarboxamide |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
InChIキー |
PXPNRPMGJSXBEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
正規SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)

![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)